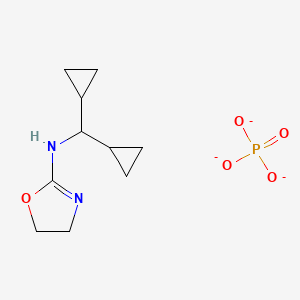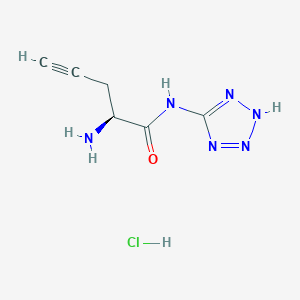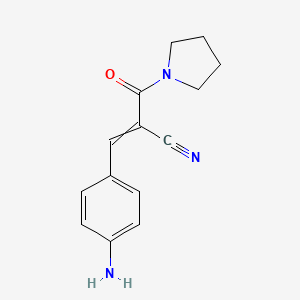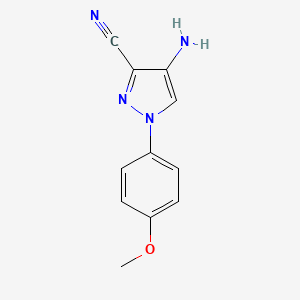
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a carbonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile typically involves the cyclocondensation of arylhydrazines with malononitrile derivatives. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or water, with the addition of a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amine derivatives of the carbonitrile group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of protein kinases, which are involved in various signaling pathways related to cell growth and survival . By binding to the active site of these enzymes, the compound can modulate their activity and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile
- 4-Amino-1-(4-fluorophenyl)-1H-pyrazole-3-carbonitrile
- 4-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile
Uniqueness
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-amino-1-(4-methoxyphenyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H10N4O/c1-16-9-4-2-8(3-5-9)15-7-10(13)11(6-12)14-15/h2-5,7H,13H2,1H3 |
Clave InChI |
MWWONLWVDQORNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C=C(C(=N2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



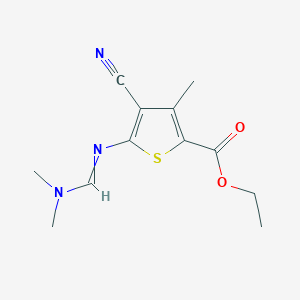

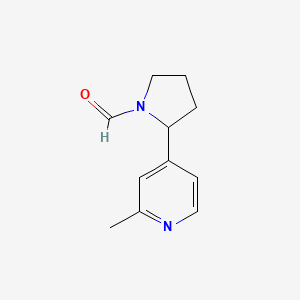
![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
